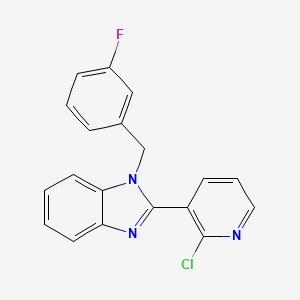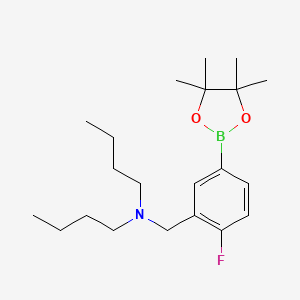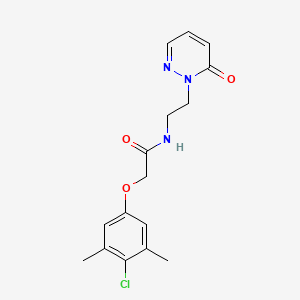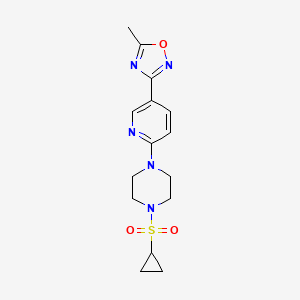![molecular formula C24H27N3O3S B2408408 N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 1147656-00-5](/img/structure/B2408408.png)
N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-2,3,5,6-tetramethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-2,3,5,6-tetramethylbenzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It appears to contain a pyrrolidine ring, which is a type of nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Scientific Research Applications
Antibacterial Agents
EN300-26599349 has been investigated for its antimicrobial potential. Researchers synthesized this compound and evaluated its activity against bacterial and fungal strains. In particular, it showed promise against Gram-positive pathogens, including biofilm-associated infections caused by Enterococcus faecium .
Antioxidant Activity
EN300-26599349 was subjected to antioxidant assays, including DPPH, ABTS, and ferric reducing power tests. These experiments aimed to assess its ability to scavenge free radicals and protect cells from oxidative damage. The compound demonstrated significant antioxidant effects, which could have implications for health and disease prevention .
Drug Design
The structural features of EN300-26599349 make it an interesting candidate for drug development. Researchers explored its potential as a scaffold for designing novel antimicrobial agents. By modifying specific regions of the molecule, scientists can create derivatives with enhanced efficacy and reduced toxicity .
Alternative Toxicity Testing
EN300-26599349 underwent toxicity assessment using freshwater cladoceran Daphnia magna. This alternative testing method provides insights into the compound’s safety profile. Such studies are crucial for ensuring the viability of potential therapeutic agents while minimizing harm to the environment .
In Silico Studies
Computational simulations were performed to predict EN300-26599349’s antimicrobial effects and toxicity. These in silico analyses complement experimental data, aiding in rational drug design and optimization. Researchers explored the compound’s interactions with microbial targets, providing valuable insights for future drug development .
4 H -1,3-Oxazol-5-one Derivatives
EN300-26599349 belongs to the 4 H -1,3-oxazol-5-one chemotype. Investigating its derivatives could lead to novel compounds with diverse biological activities. Researchers continue to explore this class of molecules for potential therapeutic applications .
Future Directions
properties
IUPAC Name |
N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-16-13-17(2)19(4)23(18(16)3)31(29,30)26-22-9-7-20(8-10-22)14-21(15-25)24(28)27-11-5-6-12-27/h7-10,13-14,26H,5-6,11-12H2,1-4H3/b21-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGQDUNNHZBWEB-KGENOOAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C=C(C#N)C(=O)N3CCCC3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)/C=C(\C#N)/C(=O)N3CCCC3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[[(4-methylphenyl)sulfonylamino]carbamothioylamino]thiophene-2-carboxylate](/img/structure/B2408325.png)
![5-(2-Anilinovinyl)-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2408327.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2408329.png)



![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate](/img/structure/B2408338.png)


![5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2408342.png)

![N-(furan-2-ylmethyl)-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2408344.png)
![1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidine](/img/structure/B2408346.png)
![2-(3-(Diethylamino)propyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408348.png)